4-(7-Methoxychroman-3-yl)phenol
CAS No.: 89019-86-3
Cat. No.: VC21341694
Molecular Formula: C16H16O3
Molecular Weight: 256.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 89019-86-3 |
---|---|
Molecular Formula | C16H16O3 |
Molecular Weight | 256.3 g/mol |
IUPAC Name | 4-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)phenol |
Standard InChI | InChI=1S/C16H16O3/c1-18-15-7-4-12-8-13(10-19-16(12)9-15)11-2-5-14(17)6-3-11/h2-7,9,13,17H,8,10H2,1H3 |
Standard InChI Key | KNNAWQXWSNKMRD-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(CC(CO2)C3=CC=C(C=C3)O)C=C1 |
Canonical SMILES | COC1=CC2=C(CC(CO2)C3=CC=C(C=C3)O)C=C1 |
Chemical Properties and Structure
Molecular Structure and Formula
4-(7-Methoxychroman-3-yl)phenol has a molecular formula of C17H18O4, with a molecular weight of 286.327 g/mol. Its structure features a chroman core with a methoxy substituent at the 7-position and a phenol moiety attached at the 3-position . The compound is registered with CAS Registry Number 3722-59-6 .
Structural Characteristics
The structural characteristics of 4-(7-Methoxychroman-3-yl)phenol include:
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A chroman core structure (3,4-dihydro-2H-1-benzopyran)
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A methoxy group at the 7-position of the chroman ring
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A phenolic moiety at the 3-position
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A hydroxyl group on the phenol ring
These structural features contribute to the compound's ability to interact with biological targets, particularly estrogen receptors.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of 4-(7-Methoxychroman-3-yl)phenol:
Property | Value |
---|---|
Molecular Formula | C17H18O4 |
Molecular Weight | 286.327 g/mol |
CAS Registry Number | 3722-59-6 |
InChI | InChI=1S/C17H18O4/c1-19-13-5-6-15(16(18)8-13)12-7-11-3-4-14(20-2)9-17(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3 |
InChIKey | FWAWTPASGRNXTO-UHFFFAOYSA-N |
SMILES | Oc1cc(ccc1C1Cc2ccc(cc2OC1)OC)OC |
The compound exhibits typical characteristics of phenolic compounds, including potential for hydrogen bonding through its hydroxyl group, which contributes to its biological activity .
Synthesis Methods
Precursors and Starting Materials
Common precursors for the synthesis of 4-(7-Methoxychroman-3-yl)phenol may include:
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Phenolic compounds
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Chroman derivatives
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Methoxy-substituted aromatic compounds
The synthesis typically involves alkylation of chroman derivatives with phenolic compounds, requiring careful control of reaction conditions to achieve selectivity.
Synthetic Challenges and Considerations
Synthesizing 4-(7-Methoxychroman-3-yl)phenol presents several challenges:
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Regioselectivity in the introduction of functional groups
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Protection and deprotection of phenolic hydroxyl groups
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Stereocontrol at the 3-position of the chroman ring
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Purification of intermediates and final products
These challenges necessitate careful optimization of reaction conditions and purification protocols to obtain the desired compound with high purity.
Biological Activity and Pharmacological Properties
Estrogenic Activity
4-(7-Methoxychroman-3-yl)phenol exhibits estrogenic properties, potentially functioning as a phytoestrogen. The compound preferentially binds to estrogen receptor beta, influencing various signaling pathways associated with cellular growth and differentiation.
Mechanism of Action
The mechanism of action for 4-(7-Methoxychroman-3-yl)phenol primarily involves its interaction with estrogen receptors. As a phytoestrogen, it binds preferentially to estrogen receptor beta, influencing various signaling pathways associated with cellular growth and differentiation.
Research indicates that this compound may modulate gene expression related to estrogen signaling, affecting cellular processes such as proliferation and apoptosis in target tissues. This modulation of estrogen-related pathways suggests potential applications in hormone-dependent conditions and therapies.
Structure-Activity Relationships
The biological activity of 4-(7-Methoxychroman-3-yl)phenol is influenced by key structural features:
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The phenolic hydroxyl group, which mimics the A-ring of estradiol
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The methoxy substituents, which modify the electronic properties and binding affinity
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The chroman core, which provides a rigid scaffold that positions the functional groups for optimal receptor interaction
Research Applications
Medicinal Chemistry and Drug Development
4-(7-Methoxychroman-3-yl)phenol has several applications in scientific research, particularly in medicinal chemistry and drug development. Its estrogenic properties make it relevant for research into hormone-dependent conditions and potential therapeutic interventions.
Analytical Methods and Detection
Various analytical methods can be employed for the detection and quantification of 4-(7-Methoxychroman-3-yl)phenol, including:
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High-Performance Liquid Chromatography (HPLC)
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Mass Spectrometry (MS)
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
These methods facilitate the characterization of the compound in research settings and potentially in biological samples .
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of 4-(7-Methoxychroman-3-yl)phenol exist, including other chroman derivatives with varying substitution patterns. These analogs may exhibit similar or distinct biological activities, contributing to structure-activity relationship studies .
Comparative Properties
Table 2 provides a comparison of 4-(7-Methoxychroman-3-yl)phenol with related compounds:
Compound | Molecular Formula | Molecular Weight | Key Structural Features | Biological Activity |
---|---|---|---|---|
4-(7-Methoxychroman-3-yl)phenol | C17H18O4 | 286.327 g/mol | Chroman core with methoxy and phenol groups | Estrogenic activity |
2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol | C11H14O3 | 194.23 g/mol | Phenolic structure with methoxy groups | Not specified in search results |
Methoxyeugenol | C11H14O3 | 194.2271 g/mol | Methoxyphenol with allyl group | Not specified in search results |
This comparative analysis highlights the structural diversity among related compounds and the potential impact of structural modifications on biological activities .
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